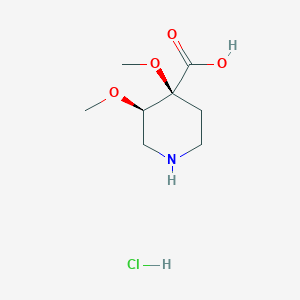

(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride

Description

The compound "(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic Acid Hydrochloride" is a piperidine derivative characterized by two methoxy groups at the 3R and 4S positions and a carboxylic acid moiety at the 4-position, forming a hydrochloride salt. The stereochemistry (3R,4S) is critical for biological activity, as seen in analogous compounds . The hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical intermediates and APIs .

Properties

IUPAC Name |

(3R,4S)-3,4-dimethoxypiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-12-6-5-9-4-3-8(6,13-2)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-,8+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMVXEDFLJXQKE-HNJRQZNRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1(C(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNCC[C@]1(C(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs from the evidence, focusing on ring type, substituents, stereochemistry, and applications:

Stereochemical Influence

- (3R,4S) Configuration : Observed in Upadacitinib intermediates (pyrrolidine derivatives) and Oseltamivir isomers, where stereochemistry dictates target binding and metabolic stability . For example, (3R,4R,5R)-Oseltamivir HCl shows potent antiviral activity, while other isomers are less active .

- Methoxy Group Positioning : In (3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid HCl, the dimethoxy groups on the phenyl ring enhance lipophilicity and receptor affinity, differing from the target compound’s piperidine-bound methoxy groups .

Pharmacological and Industrial Relevance

- Meperidine HCl : A piperidine-based opioid with ester functionality, contrasting with the carboxylic acid in the target compound. This difference impacts solubility and metabolism; esters are often prodrugs, while carboxylic acids directly interact with targets .

- Upadacitinib Intermediates : Pyrrolidine derivatives with high enantiomeric purity (ee ≥99%) highlight the importance of stereochemical control in manufacturing kinase inhibitors .

- Oseltamivir Impurities : Piperidine isomers like (3R,4S,5R)-Oseltamivir HCl are critical for quality control, underscoring the need for rigorous stereochemical analysis in APIs .

Biological Activity

(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 248.69 g/mol

- IUPAC Name : (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid hydrochloride

Research indicates that (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid hydrochloride may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting arginine metabolism and related signaling pathways .

- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neurochemical signaling .

Antioxidant Activity

Studies have demonstrated that (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid hydrochloride possesses significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its therapeutic effects in various diseases.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory mediators suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid hydrochloride may offer neuroprotective benefits. It has been associated with improved cognitive function and reduced neurodegeneration in animal models of Alzheimer's disease .

Case Studies

Several case studies have highlighted the potential of this compound:

- Study on Arginase Inhibition : A study reported that derivatives of this compound exhibited up to a 1000-fold increase in potency as arginase inhibitors compared to existing standards. This suggests a valuable role in managing conditions related to arginine metabolism .

- Neuroprotection in Animal Models : In a controlled study involving rodents, administration of (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid hydrochloride resulted in significant improvements in behavioral tests assessing memory and learning abilities .

Research Findings Table

Q & A

Q. What are the key considerations for stereospecific synthesis of (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid hydrochloride?

- Methodological Answer : Stereospecific synthesis requires precise control of chiral centers. Methods include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (3S,4S)-configured precursors) to guide stereochemistry during ring closure .

- Asymmetric Catalysis : Catalytic hydrogenation or organocatalysis to establish the (3R,4S) configuration, as seen in analogous piperidine derivatives .

- Salt Formation : Introduction of the hydrochloride salt post-synthesis to enhance stability and solubility .

Critical parameters: reaction temperature (< 0°C for sensitive intermediates), pH control during salt formation, and purification via recrystallization.

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and coupling constants (e.g., vicinal coupling for cis/trans isomerism) .

- Chiral HPLC : Separation using chiral stationary phases (e.g., amylose-based columns) to quantify enantiomeric excess (>98% purity target) .

- X-ray Crystallography : Definitive structural confirmation, particularly for resolving ambiguities in NOE (Nuclear Overhauser Effect) data .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : The hydrochloride salt improves aqueous solubility (tested via shake-flask method in PBS at pH 7.4). Compare with free base solubility in DMSO or ethanol .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of methoxy groups) require pH-adjusted buffers for storage .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known affinity for piperidine scaffolds (e.g., GABA receptors, kinases) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand-receptor modeling. Validate with experimental IC values from enzyme inhibition assays (e.g., fluorescence polarization) .

- Free Energy Calculations : MM/GBSA or PMF analysis to rank binding poses and correlate with in vitro activity .

Q. What strategies resolve contradictions in stereochemical assignment between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived J-coupling constants with X-ray torsion angles. For example, a 3J > 8 Hz suggests trans-diaxial protons, conflicting with crystallographic cis configurations .

- Dynamic NMR : Study temperature-dependent spectra to detect conformational exchange masking true stereochemistry .

- Computational Modeling : DFT (Density Functional Theory) optimization of proposed structures to match experimental data .

Q. How can reaction conditions be optimized for functional group modifications (e.g., oxidation of methoxy groups)?

- Methodological Answer :

- Oxidation : Test KMnO/CrO in acidic vs. basic conditions. Monitor via TLC for ketone formation. Protect the carboxylic acid with tert-butyl esters to prevent side reactions .

- Reduction : Use NaBH/LiAlH for selective reduction of ketones; avoid over-reduction of the piperidine ring .

- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves for water-sensitive steps) and optimize stoichiometry via DoE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.